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These application notes provide a comprehensive guide for utilizing SJ6986, a potent and
selective GSPT1/2 degrader, in patient-derived xenograft (PDX) models of cancer, with a
particular focus on acute lymphoblastic leukemia (ALL). The protocols outlined below cover the
establishment of PDX models, preparation and administration of SJ6986, and methods for
evaluating its efficacy and pharmacodynamic effects.

Introduction to SJ6986

SJ6986 is an orally bioavailable molecular glue that induces the degradation of G1 to S phase
transition 1 (GSPT1) and GSPT2 proteins.[1][2] It functions by modulating the activity of the
Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent
proteasomal degradation of GSPT1/2.[3][4] The depletion of these translation termination
factors induces apoptosis and cell cycle arrest in cancer cells.[3][5] Preclinical studies have
demonstrated the potent anti-leukemic activity of S36986 in both in vitro and in vivo models,
including PDX models of high-risk ALL.[3][6]

Data Presentation
Table 1: In Vitro Cytotoxicity of SJ6986 in ALL PDX
Models
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PDX Model Subtype EC50 (nM)

P2RY8-CRLF2 fusion, JAK2-R683G Similar potency to CC-90009
ATF71P-JAK2 fusion Similar potency to CC-90009
EPOR rearrangement, PAX5-P80R Similar potency to CC-90009
P2RY8-CRLF2 fusion Less potent than CC-90009
P2RY8-CRLF2, PAX5-ZNF521 fusions Less potent than CC-90009
IGH-CRLF2 fusion, KRAS-G12D Less potent than CC-90009

Data summarized from ex vivo cytotoxicity assays on PDX cells.[3]

Table 2: In Vivo Efficacy of SJ6986 in an ALL PDX Model
(SIBALL047370: CRLF2-rearranged)

Treatment
Dose Route Schedule Outcome
Group
) Progressive
Vehicle Control - - - _
disease

_ Marked reduction
SJ6986 1 mg/kg Oral Gavage Daily )
in tumor burden

Tumor burden
reduced to
background
SJ6986 3 mg/kg Oral Gavage Daily levels; no
recurrence 2
months post-

treatment

Measurable
CC-90009 2.5 mg/kg Intraperitoneal Twice Daily disease
remained
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Efficacy study conducted over 4 weeks of daily dosing. Tumor burden was monitored by
imaging.[3]

Table 3: Pharmacokinetic Parameters of SJ6986 in NSG

Mice
Parameter Value
Dose (IV) 3 mg/kg
Clearance 0.46 mL/min/kg
Terminal Half-life (t¥2) 3.4h
Volume of Distribution (Vd) 0.15 L/kg
Dose (Oral) 10 mg/kg
Peak Plasma Concentration (Cmax) Reached at 0.25 h
Oral Bioavailability 84%

Pharmacokinetic data obtained from studies in mice.[1][2]

Signaling Pathway and Experimental Workflow
Diagrams
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SJ6986 Mechanism of Action
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Caption: Mechanism of SJ6986-induced degradation of GSPT1/2.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b8191667?utm_src=pdf-body-img
https://www.benchchem.com/product/b8191667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8191667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

PDX Experimental Workflow for SJ6986 Evaluation
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Caption: Experimental workflow for SJ6986 evaluation in PDX models.
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Experimental Protocols

Protocol 1: Establishment of an Acute Lymphoblastic
Leukemia (ALL) PDX Model

Materials:

Primary ALL patient bone marrow or peripheral blood sample
Ficoll-Pague PLUS

RPMI-1640 medium with 10% FBS

NOD.Cg-Prkdcscid 112rgtm1Wijl/SzJ (NSG) mice (6-8 weeks old)
Sterile PBS

Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45)

Procedure:

Isolate Mononuclear Cells: Isolate mononuclear cells from the patient sample by Ficoll-
Paque density gradient centrifugation.

Cell Viability and Counting: Wash the isolated cells with sterile PBS and determine cell
viability and count using a hemocytometer and trypan blue exclusion.

Transplantation: Resuspend the cells in sterile PBS at a concentration of 1-5 x 106 viable
cells per 100 pL. Inject the cell suspension intravenously (V) via the tail vein into NSG mice.

Engraftment Monitoring: Starting 4-6 weeks post-transplantation, monitor for engraftment by
performing flow cytometry on peripheral blood collected from the tail vein. Successful
engraftment is confirmed by the presence of human CD45+ cells.

Expansion and Banking: Once engraftment reaches a significant level (e.g., >1% hCD45+
cells in peripheral blood), mice can be euthanized, and leukemic cells can be harvested from
the spleen and bone marrow for expansion into subsequent passages or for
cryopreservation.
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Protocol 2: Preparation and Oral Administration of
SJ6986

Materials:

SJ6986 powder

e N-methyl-2-pyrrolidone (NMP)

e Solutol HS 15

¢ Normal saline (0.9% NacCl)

 Sterile microcentrifuge tubes

o \ortex mixer

e Sonicator (optional)

e Oral gavage needles (20-22 gauge)

1 mL syringes

Vehicle Preparation (5% NMP, 5% Solutol HS 15, 90% Normal Saline):

In a sterile tube, combine 5 parts NMP and 5 parts Solutol HS 15.

Vortex thoroughly to mix.

Add 90 parts of normal saline to the NMP/Solutol mixture.

Vortex again until a clear, homogeneous solution is formed.
S$J6986 Formulation:
¢ Weigh the required amount of SJ6986 powder.

» Dissolve the SJ6986 powder in the prepared vehicle to the desired final concentration (e.qg.,
0.1 mg/mL for a 1 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg).
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» Vortex the solution vigorously to ensure complete dissolution. If necessary, briefly sonicate
the solution to aid in dissolution.

e Prepare the formulation fresh daily before administration.
Oral Gavage Administration:

Weigh each mouse to determine the correct dosing volume.
Gently restrain the mouse.

Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the
last rib.

Carefully insert the gavage needle into the esophagus and administer the SJ6986
formulation slowly.

Monitor the mouse for a few minutes post-administration to ensure no adverse reactions.

Protocol 3: In Vivo Efficacy and Pharmacodynamic
Study

Procedure:

e Tumor Implantation and Cohort Formation: Once ALL PDX cells are established and
expanded, inject tumor-bearing mice with a bioluminescent-tagged cell line or monitor tumor
burden via peripheral blood sampling. When the tumor burden is established, randomize
mice into treatment and control groups (n=5-10 mice per group).

Treatment: Administer SJ6986 orally at the desired doses (e.g., 1 mg/kg and 3 mg/kg) and
schedule (e.g., daily) to the treatment groups. The control group should receive the vehicle
alone.

» Efficacy Monitoring:

o Monitor tumor burden regularly (e.g., twice weekly) using bioluminescence imaging or flow
cytometry of peripheral blood.
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o Measure body weights and monitor the general health of the mice as an indicator of
toxicity.

e Pharmacodynamic Analysis:

o At the end of the study, or at specified time points, euthanize a subset of mice from each
group.

o Harvest tissues such as spleen and bone marrow.
o Isolate human leukemic cells (e.g., by magnetic-activated cell sorting for hCD19+ cells).

o Prepare protein lysates from the isolated cells and perform Western blotting to assess the
levels of GSPT1 protein, with B-actin as a loading control.

Conclusion

SJ6986 is a promising therapeutic agent with demonstrated efficacy in preclinical models of
high-risk ALL. The protocols provided here offer a framework for researchers to effectively
utilize SJ6986 in PDX models to further investigate its therapeutic potential, explore
mechanisms of action, and identify predictive biomarkers. Careful adherence to these
methodologies will ensure the generation of robust and reproducible data for advancing the
development of this novel GSPT1/2 degrader.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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